N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide
CAS No.:
Cat. No.: VC17548160
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H16N4O3 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,3-dioxoisoindol-4-yl]acetamide |
| Standard InChI | InChI=1S/C16H16N4O3/c1-8-12(9(2)19-18-8)7-20-15(22)11-5-4-6-13(17-10(3)21)14(11)16(20)23/h4-6H,7H2,1-3H3,(H,17,21)(H,18,19) |
| Standard InChI Key | RYRXERNBFQDOQT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1)C)CN2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C |
Introduction
N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide is a complex organic compound that combines elements of pyrazole and isoindoline rings. Despite the lack of specific information on this compound in the provided search results, we can infer its structure and potential properties based on related compounds and general principles of organic chemistry.
Potential Biological Activity
Compounds with pyrazole and isoindoline rings have been explored for various biological activities, including anti-inflammatory, anticancer, and antifungal properties. The specific activity of N-(2-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-4-yl)acetamide would depend on its ability to interact with biological targets, which could be assessed through in vitro and in vivo studies.
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis protocols to produce this compound in high yield.
-
Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
-
Structural Modifications: Exploring structural analogs to enhance desired properties or reduce unwanted side effects.
Given the lack of direct references to this specific compound in the search results, these suggestions are based on general principles of organic chemistry and the properties of related compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume